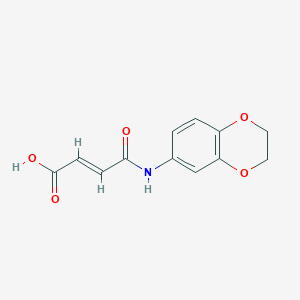
(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a butenoic acid backbone with a 2,3-dihydro-1,4-benzodioxin-6-yl group attached, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- typically involves the reaction of 1,4-benzodioxane-6-amine with suitable reagents under controlled conditions. One common method includes the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride as a base and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Shares a similar benzodioxin structure but differs in the functional groups attached.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Another compound with a benzodioxin core, used in different chemical applications.
Uniqueness
2-butenoic acid, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxo-, (2E)- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO5 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO5/c14-11(3-4-12(15)16)13-8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H,13,14)(H,15,16)/b4-3+ |
InChI Key |
LDDIEXIHIFHFJB-ONEGZZNKSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















